molecular formula C13H16FNO B2459311 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-30-3

7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No.: B2459311
CAS No.: 1439902-30-3
M. Wt: 221.275
InChI Key: JGIJGSIAMCYZKP-UHFFFAOYSA-N
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Description

7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] (CAS: 1439902-30-3) is a spirocyclic quinoline derivative characterized by a fluorine atom at the 7'-position of the quinoline ring and an oxane (tetrahydrofuran) ring fused via a spiro junction. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.28 g/mol .

Properties

IUPAC Name

7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-2-1-10-8-13(3-5-16-6-4-13)9-15-12(10)7-11/h1-2,7,15H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIJGSIAMCYZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C=C(C=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an oxane precursor under specific conditions. The reaction often requires the use of a fluorinating agent to introduce the fluorine atom at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] exhibits effective antimicrobial properties. In vitro studies have shown its ability to combat several bacterial strains, suggesting its potential as an antibacterial agent. The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies on various cancer cell lines indicate that it may induce apoptosis (programmed cell death) and inhibit cell proliferation. The compound appears to affect pathways associated with cancer cell survival and growth, although specific molecular targets are still under investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectStudy Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Chemical Synthesis

The synthesis of 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an oxane precursor under specific conditions. The reaction often requires a fluorinating agent to introduce the fluorine atom at the desired position on the quinoline ring.

Synthetic Routes

Key methods for synthesizing this compound include:

  • Cyclization of Quinoline Derivatives : Utilizing various reaction conditions to achieve high yield and purity.
  • Use of Fluorinating Agents : Essential for incorporating the fluorine atom into the structure.

Industrial Applications

In industrial settings, this compound is explored for its potential use in drug development and advanced materials. Its unique properties make it a valuable building block in synthesizing more complex molecules with targeted biological activities.

Case Study Example

A notable study published by MDPI synthesized a series of spirocyclic compounds related to 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]. The research highlighted:

  • Synthesis Methodology : Employed multi-step organic reactions involving cyclization techniques.
  • Biological Testing : Compounds were evaluated against various pathogens and cancer cell lines, demonstrating significant activity compared to controls.

Mechanism of Action

The mechanism of action of 7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Spiroquinoline Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] Spiro[oxane-4,3'-quinoline] 7'-F C₁₃H₁₆FNO 221.28 1439902-30-3
8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] Spiro[oxane-4,3'-quinoline] 8'-F C₁₃H₁₆FNO 221.28 1439902-17-6
(S)-1'-Benzyl-3-butyl-...spiro[indene-1,3'-quinoline]-2',4'-dione Spiro[indene-1,3'-quinoline] 7'-F, benzyl, thiophen-2-yl C₃₄H₃₀N₂O₂S 540.20 Not provided
3'-(Quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one Spiro[indoline-3,2'-oxiran] Quinoxalin-2-yl, nitro (in 10b) C₁₉H₁₂N₄O₃ 344.32 (9a) Not provided
1-Benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] Spiro[piperidine-4,2'-quinoline] Benzyl, acyl groups C₂₀H₂₂N₂O 306.41 Not provided

Key Observations :

  • The 7'-fluoro substitution in the target compound contrasts with 8'-fluoro in its analog (CAS: 1439902-17-6), which may alter electronic distribution and intermolecular interactions .
  • Bulky substituents (e.g., benzyl, thiophen-2-yl) in increase molecular weight significantly (540.20 g/mol) and may enhance steric hindrance .
  • Nitro groups (e.g., in 10b, ) reduce elemental carbon content (61.08% vs. 70.23% in non-nitro analogs) and increase melting points (230°C vs. 197°C), suggesting higher polarity and stability .

Key Observations :

  • one-pot cyclization ().
  • High yields (85–95%) in suggest efficient acylation, whereas enantioselective methods () achieve moderate enantiomeric excess (68%) .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Data Highlights
7'-Fluoro-spiro[oxane-4,3'-quinoline] Not reported Not reported Not reported
(S)-1'-Benzyl-...spiro[indene-1,3'-quinoline] 137–138 1715 (C=O), 1660 (C=O) δ 1.35–7.45 (¹H), δ 20–180 (¹³C)
3'-(Quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one 197 (9a), 230 (10b) 1733 (C=O in 10b) δ 5.32 (s, 1H), δ 62.21 (C)
6-Chloro-...spiro[indoline-3,5'-pyrimidoquinoline] >300 1764 (C=O) Not provided

Key Observations :

  • The target compound lacks reported melting point or spectroscopic data, unlike analogs with detailed NMR and IR profiles (e.g., ).
  • High melting points (>300°C in ) correlate with rigid, polycyclic structures and strong intermolecular forces .

Biological Activity

7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is a synthetic organic compound notable for its unique spirocyclic structure, which features a quinoline moiety fused with an oxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.

  • Chemical Formula : C13H16FNO
  • CAS Number : 1439902-30-3
  • Molecular Weight : 221.27 g/mol

The presence of the fluorine atom is significant as it can enhance the compound's binding affinity and selectivity towards biological targets, potentially influencing its pharmacological effects.

The biological activity of 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorine substitution may facilitate stronger interactions with these targets, leading to inhibition or activation of specific biological pathways.

Antimicrobial Activity

Research indicates that compounds with a similar structural framework exhibit varying degrees of antimicrobial activity. The spirocyclic nature and the presence of the fluorine atom are believed to contribute to this activity. Specific studies have shown:

  • In vitro Studies : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary investigations into the anticancer properties of 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] have shown promising results:

  • Cell Line Studies : In vitro studies on cancer cell lines indicate that the compound may induce apoptosis (programmed cell death) and inhibit cell proliferation.
  • Targeted Pathways : The compound appears to affect pathways associated with cancer cell survival and growth, although specific molecular targets remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectStudy Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study Example

In a study published by MDPI, researchers synthesized a series of spirocyclic compounds related to 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] and evaluated their biological activities. The study highlighted:

  • Synthesis Methodology : Utilized multi-step organic reactions involving cyclization techniques.
  • Biological Testing : Compounds were tested against various pathogens and cancer cell lines, revealing significant activity compared to controls.

Q & A

Q. What are the established synthetic routes for 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], and what key reaction parameters influence yield?

A one-pot nitro-reduction/double lactamization approach is commonly used for spiroquinoline derivatives, involving condensation of nitroarenes with cyclic ketones under reductive conditions. Critical parameters include temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., Pd/C for hydrogenation). Yields typically range from 45–65%, with purity confirmed via HPLC . Fluorination is achieved via nucleophilic substitution using KF or Selectfluor® under anhydrous conditions, requiring rigorous exclusion of moisture to avoid side reactions .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., observed [M+H]⁺ m/z 359.1 vs. calculated 359.1 for C₁₈H₁₅ClN₂O₄) .
  • Multi-nuclear NMR (¹H, ¹³C, ¹⁹F): Assigns spirocyclic connectivity and fluorine position. ¹⁹F NMR typically shows a singlet at δ −110 to −120 ppm for C–F bonds .
  • X-ray crystallography: Resolves spatial arrangement, with dihedral angles between oxane and quinoline moieties often <30°, confirming spiro fusion .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Antibacterial activity is assessed using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill kinetics (0–24 hrs) and cytotoxicity (e.g., HEK293 cell line, IC₅₀ > 50 µM) are prioritized. Data should be normalized to controls like ciprofloxacin .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up spiroquinoline synthesis?

  • DoE (Design of Experiments): Optimize catalyst loading (5–10 mol%), solvent ratios (e.g., DMF:H₂O 9:1), and reaction time (12–24 hrs). Response surface methodology (RSM) can model interactions between variables .
  • Microwave-assisted synthesis: Reduces reaction time by 60% (e.g., 4 hrs vs. 10 hrs conventional heating) with comparable yields .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Low-intensity molecular ions in GC-MS: Use derivatization (e.g., silylation) to enhance volatility or switch to ESI-MS for polar intermediates .
  • Ambiguous ¹H NMR signals: Employ 2D techniques (COSY, NOESY) to resolve overlapping peaks, particularly in the spiro-junction region (δ 3.5–4.5 ppm) .

Q. What mechanistic insights explain the antibacterial selectivity of fluoro-spiroquinolines?

  • Molecular docking: The fluorine atom enhances binding to S. aureus DNA gyrase (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) by forming H-bonds with Thr173 .
  • Resistance studies: Serial passage assays under sub-MIC conditions (1/4 MIC) reveal mutation hotspots in gyrA (e.g., S84L), correlating with 8–16-fold MIC increases .

Q. How to mitigate poor aqueous solubility for in vivo studies?

  • Co-solvent systems: Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to achieve >2 mg/mL solubility .
  • Prodrug derivatization: Introduce phosphate esters at the oxane oxygen, improving logP from 2.1 to −0.5 .

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